cis-3-(2,6-Dimethylbenzoyl)cyclopentane-1-carboxylic acid
Overview
Description
“Cis-3-(2,6-Dimethylbenzoyl)cyclopentane-1-carboxylic acid” is a chemical compound with the CAS Number: 732253-13-3 . It has a molecular weight of 246.31 .
Molecular Structure Analysis
The IUPAC name for this compound is (1S,3R)-3-(2,6-dimethylbenzoyl)cyclopentane-1-carboxylic acid . The InChI code for this compound is 1S/C15H18O3/c1-9-4-3-5-10(2)13(9)14(16)11-6-7-12(8-11)15(17)18/h3-5,11-12H,6-8H2,1-2H3,(H,17,18)/t11-,12+/m1/s1 .Physical And Chemical Properties Analysis
This compound has a molecular weight of 246.31 . It should be stored at a temperature of 28 C .Scientific Research Applications
Analytical Method Development for Pyrethroid Metabolites
Monitoring and Quantification
Research has focused on developing analytical methods for monitoring and quantification of pyrethroid metabolites in human urine, highlighting the importance of accurate detection of environmental and occupational exposure to synthetic pyrethroids. For example, a method using solid-phase extraction followed by gas chromatography-tandem mass spectrometry (GC-MS/MS) was developed to determine major metabolites of commonly used synthetic pyrethroids in human urine, demonstrating the method's efficacy in detecting exposure among pest control operators and the general population (Arrebola et al., 1999).
Isotope Dilution and High-Performance Liquid Chromatography (HPLC)
Another study describes a high-performance liquid chromatography–tandem mass spectrometry (HPLC–MS/MS) method for quantifying urinary metabolites of synthetic pyrethroid insecticides, showcasing the method's utility in assessing exposure through biomarkers in urine samples (Baker, Olsson, & Barr, 2004).
Safety and Hazards
The safety data sheet for this compound provides several precautionary statements. For example, it advises to obtain special instructions before use, to avoid breathing dust/fume/gas/mist/vapours/spray, and to avoid contact during pregnancy/while nursing . It also recommends using personal protective equipment as required .
properties
IUPAC Name |
(1R,3S)-3-(2,6-dimethylbenzoyl)cyclopentane-1-carboxylic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H18O3/c1-9-4-3-5-10(2)13(9)14(16)11-6-7-12(8-11)15(17)18/h3-5,11-12H,6-8H2,1-2H3,(H,17,18)/t11-,12+/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GSBKTQBHLQMSDH-NWDGAFQWSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)C)C(=O)C2CCC(C2)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=C(C(=CC=C1)C)C(=O)[C@H]2CC[C@H](C2)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H18O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
246.30 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
cis-3-(2,6-Dimethylbenzoyl)cyclopentane-1-carboxylic acid |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.